![molecular formula C17H13NO3S B2491636 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde CAS No. 1325304-06-0](/img/structure/B2491636.png)
7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde, involves multifaceted strategies that cater to the incorporation of various substituents into the quinoline core. For example, a study on the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives demonstrated the versatility of incorporating sulfonyl and piperazinyl groups onto the quinoline framework, showcasing the adaptability of quinoline synthesis methods (Desai et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical and physical properties. For instance, crystal structure analysis of quinoline derivatives revealed the influence of substituents on the quinoline ring's geometry, intermolecular interactions, and overall molecular conformation, which are vital for understanding the compound's behavior in various environments (Desai et al., 2017).
Scientific Research Applications
Synthesis and Chemical Reactions
Efficient Synthesis Techniques : An efficient synthesis method for related quinoline derivatives was developed, illustrating the compound's potential for varied chemical synthesis applications (Gribble, Jiang, & Liu, 2002).
Structural Variations and Stability : Research into the synthesis, structure, and chemical stability of quinoline-3-carbaldehyde hydrazones provides insights into the diverse structural possibilities of this compound (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Medicinal and Biological Applications
Cytotoxic Properties : Investigations into the cytotoxic properties of quinoline-3-carbaldehyde derivatives, particularly against various human tumor cell lines, show its potential for development as an anticancer agent (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Antimicrobial and Antimalarial Agents : The design and synthesis of quinoline-based derivatives demonstrate their use as antimicrobial and antimalarial agents (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Growth Promoting Effects on Plants : Some quinolinyl derivatives show promising results in promoting plant growth, expanding its application in agriculture (Hassan, Alzandi, & Hassan, 2020).
Material Science and Chemistry
Electrochemical Properties : Studies on electrochemical and spectroscopic characterization of quinolinecarbaldehydes, including their Schiff base derivatives, reveal their potential in materials science (Wantulok, Szala, Quinto, Nycz, Giannarelli, Sokolová, Książek, & Kusz, 2020).
Corrosion Inhibition : Research on the inhibition behavior of novel quinoline derivatives in the context of mild steel corrosion in hydrochloric acid solution shows their applicability in industrial corrosion prevention (Lgaz, Salghi, Bhat, Chaouiki, Shubhalaxmi, & Jodeh, 2017).
Mechanism of Action
Future Directions
Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
2-(benzenesulfonyl)-7-methylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-12-7-8-13-10-14(11-19)17(18-16(13)9-12)22(20,21)15-5-3-2-4-6-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHHVDFPDCKNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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